1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile

CAS No.: 1152566-93-2

Cat. No.: VC2795229

Molecular Formula: C11H10ClNO

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152566-93-2 |

|---|---|

| Molecular Formula | C11H10ClNO |

| Molecular Weight | 207.65 g/mol |

| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile |

| Standard InChI | InChI=1S/C11H10ClNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |

| Standard InChI Key | WGAFZNHDXNWIFK-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)C2(CC2)C#N |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C2(CC2)C#N |

Introduction

Chemical Structure and Properties

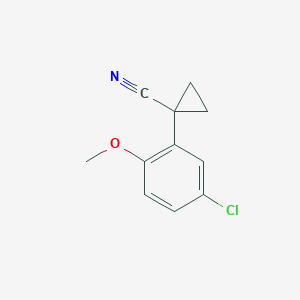

1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.65 g/mol. The structure features a cyclopropane ring with a nitrile group (-C≡N) at position 1, which is also bonded to a 5-chloro-2-methoxyphenyl group. This combination of functional groups contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

Molecular Identification

| Parameter | Value |

|---|---|

| CAS Number | 1152566-93-2 |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.65 g/mol |

| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile |

| Standard InChI | InChI=1S/C11H10ClNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |

| Standard InChIKey | WGAFZNHDXNWIFK-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)C2(CC2)C#N |

| PubChem Compound ID | 43119039 |

Table 1: Molecular identification parameters for 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile

Structural Features

The compound belongs to the class of cyclopropanes, which are three-membered ring compounds known for their unique chemical properties and reactivity. Key structural features include:

-

A strained three-membered cyclopropane ring

-

A nitrile functional group (-C≡N)

-

A 5-chloro-2-methoxyphenyl substituent

-

The ortho-methoxy group that can influence intramolecular interactions

The strained cyclopropane ring, with its approximate 60° bond angles (significantly deviating from the ideal 109.5° for sp³ hybridized carbon), contributes to the compound's reactivity, while the nitrile group provides a site for various chemical transformations.

Table 2: Stability and reactivity data for 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile

| Hazard Statements | Precautionary Statements |

|---|---|

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling |

| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area |

| P280: Wear protective gloves/protective clothing/eye protection/face protection | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water | |

| P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Table 3: Hazard and precautionary statements for 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile

Structural Relationships and Analogous Compounds

1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile belongs to a broader family of substituted cyclopropanes with diverse applications.

Related Compounds

Several structurally related compounds have been reported in the literature:

-

1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid: The carboxylic acid analog of the target compound, which may serve as a synthetic precursor .

-

1-(5-Chloro-2-methoxybenzyl)cyclopropane-1-carboxylic acid: A compound with an additional methylene group between the aromatic ring and the cyclopropane, which has been studied for potential applications in medicinal chemistry.

-

Fluorinated phenylcyclopropylamines: Structurally related compounds that have been investigated as inhibitors of amine oxidases .

Structure-Activity Relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume